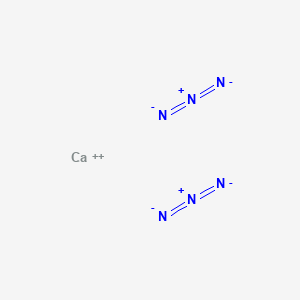
Calcium azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium azide is a useful research compound. Its molecular formula is CaN6 and its molecular weight is 124.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materials Science
Calcium azide is primarily known for its role in the synthesis of energetic materials. Its thermal decomposition can produce nitrogen gas, which is utilized in propellant formulations and pyrotechnics. The kinetics of decomposition are crucial for controlling the release of energy during combustion processes. Studies have shown that under controlled conditions, this compound can decompose into calcium nitride and nitrogen gas, making it a valuable component in the development of safer explosives and propellants .
Table 1: Thermal Decomposition Products of this compound
| Temperature (°C) | Products |
|---|---|
| 200-300 | Calcium nitride + Nitrogen |
| 300-400 | CaO + N2 + other byproducts |
Photochemistry
This compound has been investigated for its photochemical properties, particularly its ability to undergo photolysis when exposed to ultraviolet light. This process can lead to the generation of reactive nitrogen species, which may have applications in organic synthesis and materials development. The photolysis of this compound produces nitrogen gas and can facilitate various chemical reactions under mild conditions, making it a potential candidate for use in photochemical applications .
Biological Research
In biological contexts, this compound's derivatives have been explored for their potential as caged calcium chelators. These compounds can release calcium ions upon photolysis, allowing researchers to study calcium-dependent cellular processes with high temporal resolution. For instance, a derivative known as Azid-1 has demonstrated significant promise in controlling intracellular calcium levels in living cells, which is vital for understanding synaptic plasticity and muscle contraction mechanisms .
Case Study: Azid-1 in Neuronal Studies
Azid-1 was tested in cerebellar Purkinje cells to observe its effects on calcium dynamics. Upon exposure to ultraviolet light, Azid-1 released calcium ions that triggered synaptic activity without the need for external stimulation. This capability highlights the utility of azide-based compounds in studying complex biological systems where precise control over ion concentrations is required .
Chemical Synthesis
This compound serves as a precursor for synthesizing various organic compounds through click chemistry reactions. The azide group is highly versatile and can participate in a range of transformations, including the formation of triazoles via copper-catalyzed reactions with alkynes. This property makes it an important reagent in medicinal chemistry and materials science, where it is used to create novel compounds with potential therapeutic applications .
Safety Considerations
Despite its beneficial applications, safety concerns regarding this compound must be addressed due to its toxicity and potential for causing azide poisoning. Laboratory workers handling this compound must adhere to strict safety protocols to prevent accidental exposure or inhalation of azide gases released during chemical reactions .
Eigenschaften
CAS-Nummer |
19465-88-4 |
|---|---|
Molekularformel |
CaN6 |
Molekulargewicht |
124.12 g/mol |
IUPAC-Name |
calcium;diazide |
InChI |
InChI=1S/Ca.2N3/c;2*1-3-2/q+2;2*-1 |
InChI-Schlüssel |
UETLMBWMVIQIGU-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ca+2] |
Kanonische SMILES |
[N-]=[N+]=[N-].[N-]=[N+]=[N-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















